molecular formula C11H14N2O2 B12307878 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12307878
M. Wt: 206.24 g/mol
InChI Key: YGJJPBILSYBOON-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The bicyclo[2.1.1]hexane moiety is known for its rigidity and stability, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

    Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving appropriate precursors such as hydrazines and 1,3-diketones.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The stability and rigidity of the bicyclo[2.1.1]hexane core make it useful in the design of new materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bicyclic structure can influence the compound’s binding affinity and specificity, potentially leading to enhanced therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the pyrazole ring and the carboxylic acid group on the bicyclo[2.1.1]hexane core. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-13-8(3-5-12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15)

InChI Key

YGJJPBILSYBOON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCC(C2)C3C(=O)O

Origin of Product

United States

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